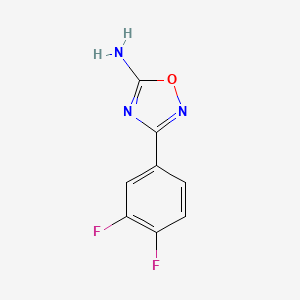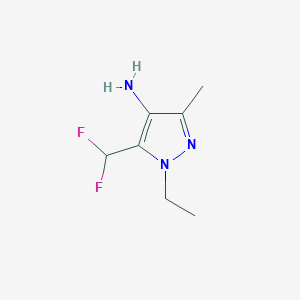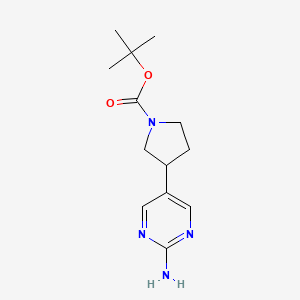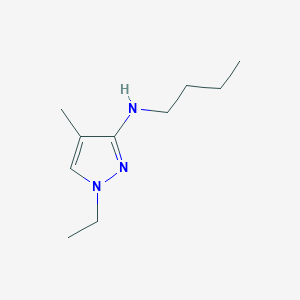
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 3,4-difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Difluorophenyl)-1,2,4-triazole-5-amine
- 3-(3,4-Difluorophenyl)-1,2,4-thiadiazole-5-amine
- 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-thiol
Uniqueness
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring and the 3,4-difluorophenyl group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C8H5F2N3O |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H5F2N3O/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
Clé InChI |
WKUXRAROEPYIEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NOC(=N2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731062.png)

![bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731091.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731092.png)
![6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11731101.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731103.png)
![1-ethyl-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731104.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731108.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731110.png)

![(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine](/img/structure/B11731122.png)
![[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11731128.png)
![1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11731131.png)

